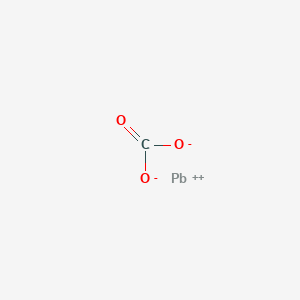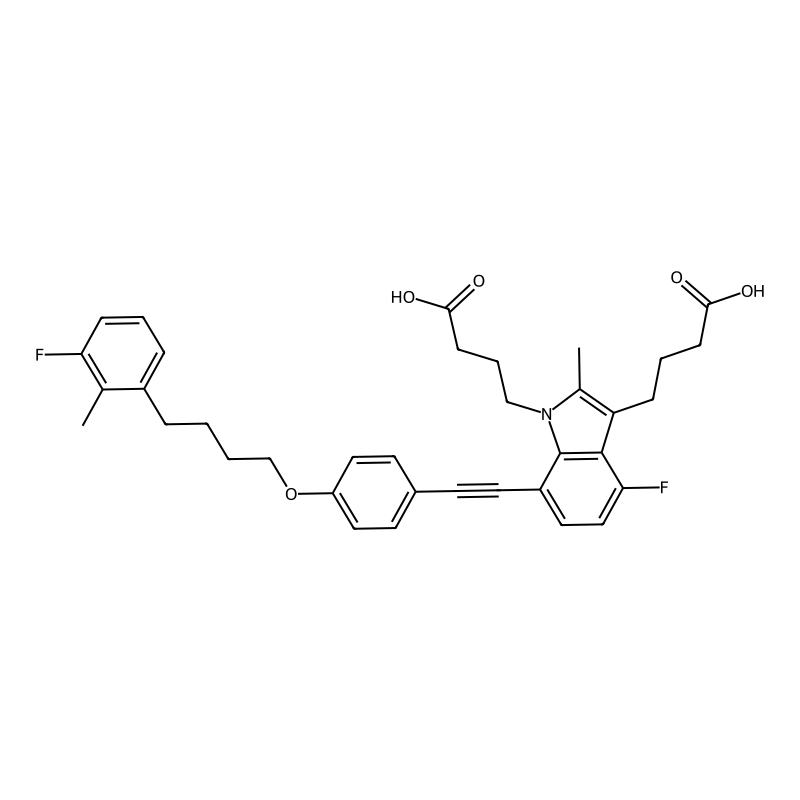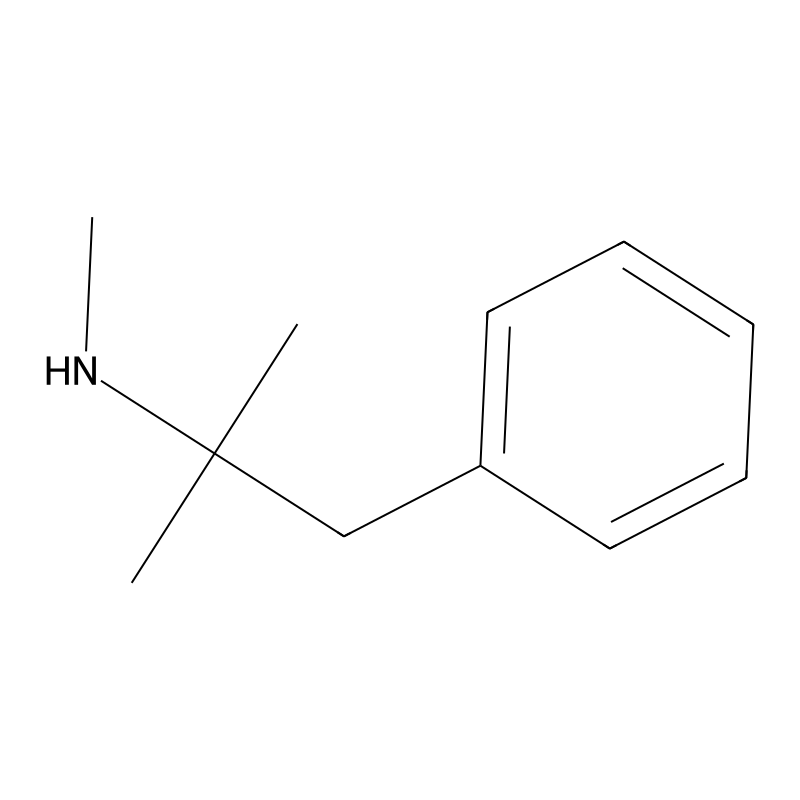Lead carbonate
CO3P

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
CO3P
Molecular Weight
InChI
InChI Key
SMILES
Solubility
In water, 0.00011 g/100 mL at 20 °C
Solubility in water, g/100ml: 0.0001
Synonyms
Canonical SMILES
Historical Pigment Analysis:
Lead(II) carbonate was a widely used pigment throughout history, known as white lead. Researchers in fields like art history and archaeology use its presence to identify and date historical artifacts like paintings, pottery, and cosmetics. By analyzing the chemical composition and structure of the pigments, researchers can gain insights into the materials and techniques used by past civilizations [].
Environmental Science and Lead Contamination Studies:
Lead(II) carbonate can form naturally in the environment through the weathering of lead-containing minerals or as a result of human activities like mining and smelting. Researchers studying lead contamination in soil, water, and sediments sometimes use lead(II) carbonate as a reference material to understand its behavior and potential impact on the environment [].
Material Science and Corrosion Studies:
Lead(II) carbonate can form on the surface of lead-based materials when exposed to certain environmental conditions. Researchers studying the corrosion of lead and lead alloys may use lead(II) carbonate as a model system to understand the mechanisms and factors influencing the corrosion process [].
Lead carbonate is primarily characterized as a white powder that is insoluble in water but soluble in acids. It is recognized for its use in various industries, including pigments and ceramics. The compound can decompose upon heating, releasing toxic fumes of lead oxide at temperatures above 315°C .
Lead(II) carbonate is a highly toxic compound. Inhalation or ingestion of lead particles can cause lead poisoning, leading to neurological damage, developmental problems, and other health issues []. Due to its hazardous nature, proper handling procedures and personal protective equipment are crucial when working with lead(II) carbonate [].
Lead carbonate is highly toxic and poses significant health risks. Exposure can lead to symptoms such as abdominal pain, nausea, and neurological damage. It is classified as a confirmed animal carcinogen, with potential implications for human health as well . The compound can bioaccumulate in living organisms, leading to long-term health effects.
Lead carbonate can be synthesized through several methods:
- From Lead Oxide: Reacting lead oxide with nitric acid followed by sodium carbonate yields lead carbonate:
- From Lead Acetate: By bubbling carbon dioxide through a solution of lead(II) acetate, lead carbonate precipitates out:
- Natural Occurrence: Lead carbonate naturally occurs as cerussite, which can be mined and purified for use.
Lead carbonate has several applications:
- Pigments: Historically used in paints (known as white lead), its use has declined due to health concerns.
- Catalysts: Employed in the polymerization of formaldehyde to produce poly(oxymethylene).
- Adhesives: Enhances the bonding properties of certain materials, such as chloroprene rubber .
Research indicates that lead carbonate interacts adversely with biological systems. Its toxicity necessitates strict regulations regarding exposure limits in occupational settings. The compound releases toxic fumes when heated and can contaminate environments if not handled properly . Studies emphasize the importance of protective measures when working with this compound to mitigate health risks.
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| Basic Lead Carbonate | 2PbCO₃·Pb(OH)₂ | Also known as white lead; used in paints |
| Lead(II) Oxide | PbO | Used in ceramics; less soluble than PbCO₃ |
| Lead Sulfate | PbSO₄ | Used in batteries; different anion |
| Cerussite | PbCO₃ | Natural mineral form of lead carbonate |
Lead carbonate's unique characteristics include its specific solubility profile and its role as a precursor for other lead compounds, making it valuable yet hazardous in industrial applications .
Physical Description
COLOURLESS CRYSTALS.
Color/Form
Density
6.6 g/cm³
Melting Point
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]
Mechanism of Action
Pictograms



Irritant;Health Hazard;Environmental Hazard
Impurities
Other CAS
25510-11-6
598-63-0
Wikipedia
Lead(II) carbonate
Methods of Manufacturing
General Manufacturing Information
Primary metal manufacturing
Secondary Metals Refining
Carbonic acid, lead(2+) salt (1:1): ACTIVE
Carbonic acid, lead(2+) salt (1:?): INACTIVE
Lead carbonate itself has very limited industrial use; however one basic lead carbonate, lead dihydroxydicarbonate (2PbCO3.Pb(OH)2), containing 62-66% lead carbonate, is used commercially.
Interactions
... Female mallards /were dosed/ with 100 mg lead/kg diet. This was added as a mixture of 43 mg/kg lead carbonate, 37 mg/kg lead oxide, and 49 mg/kg lead sulfate, each salt contributing one-third of the total lead. No significant effect on eggshell thickness was found when it was measured on days 76 and 85 of treatment. When lead was added to the diet along with DDE at 40 mg/kg, lead did not increase the effect of the organochlorine on shell thickness.
To determine if additive or synergistic toxic effects would occur, adult male rats were exposed orally to lead carbonate (2,000 mg/kg) for 9 days before trichloroethylene (TCE), 2,000 mg/kg, was given concurrently for an additional 7 days. Comparisons were made with groups of vehicle-treated rats and rats given only lead or only TCE. Potential neurotoxicity was evaluated by using the Functional Observational Battery (FOB) recommended for neurotoxicity screening. Rats were sacrificed on day 16, and brain, testes, spleen, kidney/adrenals, heart, and liver weighed and observed for pathological changes. Results of the FOB indicated that lead carbonate was more responsible than TCE for changes observed. Additive or synergistic neurotoxicities were not noted. Histological examination of the kidney from lead-treated rats revealed inclusions, an increased incidence of coagulated proteins, and tubular dilation that was generally more severe in the medullary segments. Gastric and testicular necrosis were found in rats given lead carbonate both with and without TCE (15/20 and 6/20 treated, respectively). The results suggest that, even when given concurrently, the toxicities of lead carbonate and TCE are expressed only as though one toxicant was given.
Toxic amt of zinc prevented the development of clinical signs of lead poisoning in horses 2-3 wk old which were fed for 30 wk with a diet containing 3.5-108.5 mg/kg lead carbonate and 24.7-181.7 mg/kg zinc oxide.
The addn of lead carbonate at the level of 30 ppm to the ration increased the lead concn in whole blood, liver, kidney, vertebra, rib, but not in metacarpal diaphysis or epiphysis, brain, lung, or muscle in young horses. Five groups of foals were fed rations that differed in calcium & phosphorus content for 26 wk. The liver was the only organ where the lead values from foals fed rations containing the least amt of calcium were significantly higher.








